(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Overview
Description
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a thiophene ring attached to a methanone group
Mechanism of Action
Mode of Action
Result of Action
The molecular and cellular effects of (3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone’s action are currently unknown . More research is needed to determine the specific effects of this compound at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Formation of Methanone Group: The methanone group can be introduced through oxidation reactions, using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or H2O2 can be used under controlled conditions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially exhibiting biological activities such as anti-inflammatory or antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Material Science: It can be incorporated into polymers or other materials, enhancing properties like conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
(3-(Hydroxymethyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with the thiophene ring attached at a different position.
(3-(Hydroxymethyl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Properties
IUPAC Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-6-8-1-3-11(5-8)10(13)9-2-4-14-7-9/h2,4,7-8,12H,1,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPPTBSLXGPGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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